molecular formula C19H19N3O5S B6578961 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1105193-52-9

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B6578961
CAS RN: 1105193-52-9
M. Wt: 401.4 g/mol
InChI Key: VYKJXHTVPHRWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is 401.10454189 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

PPARα Activation and Dyslipidemia Treatment

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have been identified as PPARα-selective activators . Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor involved in regulating fatty acid metabolism. Dyslipidemia, characterized by abnormal lipid levels, is a significant health concern. These derivatives offer a promising approach for treating dyslipidemia by activating PPARα .

The crystal structures of the ligand-binding domain (LBD) of PPARα in complex with these derivatives reveal a unique binding mode. While they share a canonical hydrogen-bond network with known PPARα agonists (such as fibrates), the phenyl side chain of these compounds occupies a small cavity rarely accessed by fibrates. This feature contributes to subtype selectivity and enhances their activity. Thus, 1H-Pyrazolo[3,4-b]pyridine serves as an advantageous scaffold for designing PPARα agonists .

Synthesis Strategies

To explore the compound’s applications further, researchers have investigated various synthetic strategies. Between 2017 and 2021, comprehensive data on the synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives were reported. These methods are systematized based on how they assemble the pyrazolopyridine system. Researchers consider both advantages and drawbacks of these approaches .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-11-17-15(19(23)24)9-16(12-3-5-14(27-2)6-4-12)20-18(17)22(21-11)13-7-8-28(25,26)10-13/h3-6,9,13H,7-8,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKJXHTVPHRWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001108574
Record name 6-(4-Methoxyphenyl)-3-methyl-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS RN

1105193-52-9
Record name 6-(4-Methoxyphenyl)-3-methyl-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105193-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methoxyphenyl)-3-methyl-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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